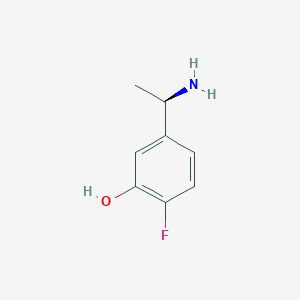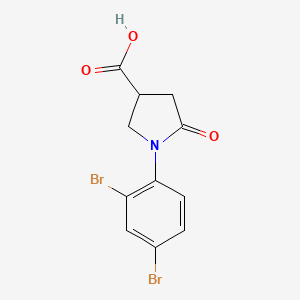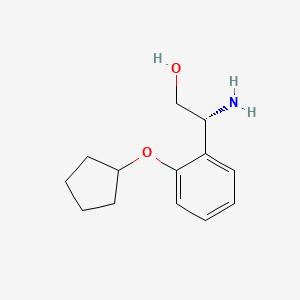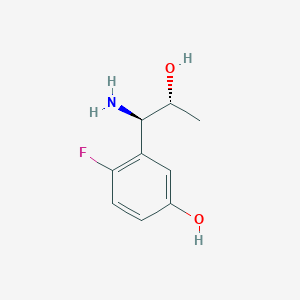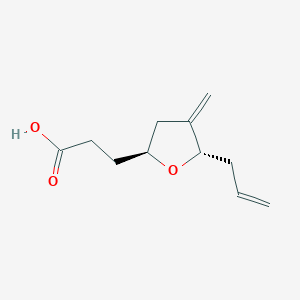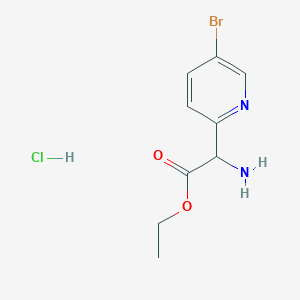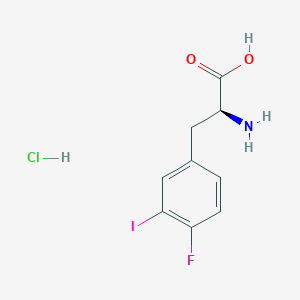
(S)-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hydrochloride is a chiral amino acid derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hydrochloride typically involves several steps:
Starting Material: The synthesis often begins with commercially available starting materials such as 4-fluoro-3-iodobenzene.
Formation of Intermediate: The intermediate compound can be formed through a series of reactions including halogenation, nitration, and reduction.
Amino Acid Formation: The key step involves the formation of the amino acid moiety, which can be achieved through methods such as the Strecker synthesis or via the use of chiral catalysts to ensure the correct stereochemistry.
Hydrochloride Salt Formation: Finally, the amino acid is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
(S)-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino acid moiety.
Coupling Reactions: The fluorine and iodine atoms make the compound suitable for coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiols can be used under conditions like heating or the presence of a catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.
Coupling Reactions: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
Chemistry
In chemistry, (S)-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of halogenated amino acids on protein structure and function. It can also serve as a probe to investigate enzyme-substrate interactions.
Medicine
Medically, (S)-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hydrochloride has potential applications in drug development. Its structural features make it a candidate for the design of new pharmaceuticals, particularly those targeting neurological conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of (S)-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hydrochloride involves its interaction with biological molecules. The fluorine and iodine atoms can participate in hydrogen bonding and halogen bonding, respectively, which can influence the compound’s binding affinity and specificity for its molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
(S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride: Lacks the iodine atom, which can affect its reactivity and binding properties.
(S)-2-Amino-3-(3-iodophenyl)propanoic acid hydrochloride: The position of the iodine atom is different, which can influence the compound’s chemical behavior.
(S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hydrochloride: Contains a chlorine atom instead of fluorine, which can alter its chemical and biological properties.
Uniqueness
(S)-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hydrochloride is unique due to the presence of both fluorine and iodine atoms on the phenyl ring. This combination of halogens can provide distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C9H10ClFINO2 |
|---|---|
分子量 |
345.54 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(4-fluoro-3-iodophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9FINO2.ClH/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1 |
InChI 键 |
FMOYGXXPDGVWRC-QRPNPIFTSA-N |
手性 SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)F.Cl |
规范 SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052764.png)
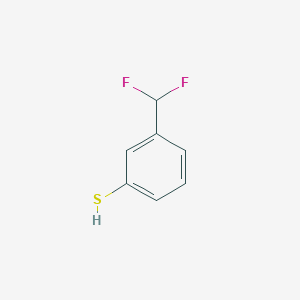
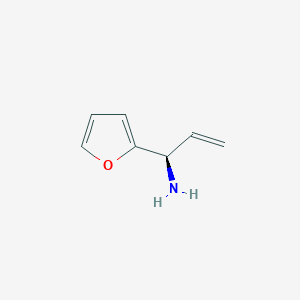

![Cis-Benzyl 2-(Hydroxymethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate](/img/structure/B13052819.png)
